![molecular formula C8H12Cl2N2 B2491166 2,3-dihydro-1H-isoindol-5-amine dihydrochloride CAS No. 1232785-01-1](/img/structure/B2491166.png)
2,3-dihydro-1H-isoindol-5-amine dihydrochloride
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Overview
Description
2,3-Dihydro-1H-isoindol-5-amine dihydrochloride is a compound of interest due to its structural complexity and potential for various applications in chemistry and pharmacology. This compound belongs to the family of isoindoles, which are known for their diverse biological activities and their use as key intermediates in organic synthesis.
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-isoindoles has been explored through various methods. An efficient method involves the reaction of α,α'-dibromo-o-xylene with various primary amines in a basic medium under ambient conditions, highlighting the importance of solvent choice and base selection for promoting the reaction efficiently (Subbarayappa & Patoliya, 2009). Additionally, the transition metal-free amination of aryl chlorides has been utilized to synthesize N-substituted 2,3-dihydroindoles, showcasing a metal-free approach for the construction of such frameworks (Beller et al., 2001).
Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-isoindol-5-amine derivatives has been characterized through various spectroscopic techniques. For instance, new (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized, and its structure was established by high-resolution mass spectrometry, NMR, and IR spectroscopy, underscoring the compound's potential as an intermediate for pharmacologically active substances (Ogurtsov & Rakitin, 2021).
Chemical Reactions and Properties
The chemical reactivity of 2,3-dihydro-1H-isoindol-5-amine derivatives has been explored in the context of multi-component reactions and condensations. A notable example includes the reaction of 2-carboxybenzaldehyde with primary amines and cyanide, leading to a novel class of isoindolinones, demonstrating the versatility of isoindol-5-amine derivatives in organic synthesis (Opatz & Ferenc, 2004).
Scientific Research Applications
An Efficient Synthesis Approach
2,3-Dihydro-1H-isoindol-5-amine dihydrochloride and its derivatives can be efficiently synthesized from α,α'-dibromo-o-xylene and various primary amines in basic medium under ambient conditions, showcasing excellent yields. This process highlights the importance of selecting 1,4-dioxane as a solvent and sodium hydroxide as a base to maintain homogeneity and promote efficient reactions, especially with primary alkyl amines (Subbarayappa & Patoliya, 2009).
Formation of Novel Isoindolinones
Unexpected three-component condensation reactions involving 2-carboxybenzaldehyde, primary amines, and cyanide lead to the formation of amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles. These compounds represent a new class of isoindolinones, expanding the scope of applications and understanding of the chemical behavior of this compound derivatives (Opatz & Ferenc, 2004; Opatz & Ferenc, 2005).
Efficient and Economical Synthesis Routes
An efficient and economical synthesis route for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride utilizing 2-aminoindan as a starting material has been described. This synthesis introduces two ethyl groups at the 5- and 6-positions, highlighting a sequential regioselective process that avoids the use of halogenated solvents (Prashad et al., 2006).
Quaternary Ammonium Salt-Promoted Synthesis
A concise synthesis method has been developed for alkyl-2,3-dihydro-1H-isoindolin-1-one derivatives, utilizing a quaternary ammonium salt-promoted multi-component sequence of decarboxylative alkylation/lactamization reaction in water. This method yields products in good to excellent yields, showcasing an innovative approach in the synthesis of this compound derivatives (Han et al., 2017).
Advanced Applications and Synthesis
Innovative Multi-Component Reactions
Propylphosphonic anhydride (T3P®) mediated one-pot three-component synthesis has been applied to develop racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl) phosphonates. This process is practical and efficient, performed in boiling ethyl acetate, illustrating the compound's versatility in complex chemical reactions (Milen et al., 2016).
Nanoparticle-Assisted Synthesis
Silica nanoparticles have been utilized as a highly efficient catalyst for the one-pot synthesis of 2,3-dihydro-1H-isoindolone derivatives. This method involves the reaction of an isocyanide with an iminium ion intermediate, demonstrating the compound's potential in nanotechnology-driven synthetic processes (Ramazani et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 2,3-dihydro-1H-isoindol-5-amine dihydrochloride is RIPK1 , a key protein involved in the regulation of inflammation and cell death . This compound potently inhibits RIPK1, showing good kinase selectivity .
Mode of Action
This compound interacts with RIPK1, inhibiting its activity. The binding affinity (KD) of this compound for RIPK1 is 0.004 μM, and it has an enzymatic IC50 value of 0.011 μM .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis pathway, a form of programmed cell death. By inhibiting RIPK1, this compound can protect cells from necroptosis .
Result of Action
The inhibition of RIPK1 by this compound can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
properties
IUPAC Name |
2,3-dihydro-1H-isoindol-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-8-2-1-6-4-10-5-7(6)3-8;;/h1-3,10H,4-5,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNRLGCJJBTTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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